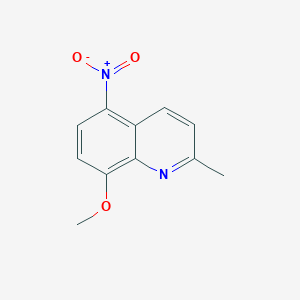

8-Methoxy-2-methyl-5-nitroquinoline

Description

Properties

IUPAC Name |

8-methoxy-2-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYICLJOTYWVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Methoxy-2-methyl-5-nitroquinoline chemical structure properties

This in-depth technical guide details the chemical structure, properties, and synthetic utility of 8-Methoxy-2-methyl-5-nitroquinoline , a critical intermediate in the development of 8-aminoquinoline antimalarials and functionalized heterocyclic dyes.

Introduction & Significance

This compound (CAS: 857495-64-8) is a trisubstituted quinoline derivative characterized by a specific substitution pattern that balances electronic activation and steric direction. It serves as a pivotal "scaffold intermediate" in medicinal chemistry, particularly in the synthesis of Primaquine analogs and Tafenoquine -related compounds where the 5-position requires functionalization (e.g., amination or arylation) while retaining the 8-methoxy motif essential for antimalarial efficacy.

Unlike the more common 8-methoxy-5-nitroquinoline, the presence of the 2-methyl group (quinaldine position) imparts unique reactivity, allowing for side-chain extension via condensation reactions (e.g., Knoevenagel condensation) to generate styryl dyes or lipophilic tails.

Core Identity Table

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 857495-64-8 |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Key Substituents | 2-Methyl (donor), 5-Nitro (acceptor), 8-Methoxy (donor) |

| Appearance | Yellow crystalline solid |

Structural Analysis & Electronic Properties

Regiochemistry & Electronic Effects

The stability and reactivity of this molecule are dictated by the interplay of its three substituents:

-

8-Methoxy Group (+M Effect): This is the strongest directing group on the benzene ring. It activates the ortho (C7) and para (C5) positions towards electrophilic aromatic substitution.

-

5-Nitro Group (-M, -I Effect): Positioned para to the methoxy group, its placement is synthetically driven by the directing power of the 8-OMe group during nitration. It strongly deactivates the ring, making the C5-position susceptible to nucleophilic reduction (to amine) but resistant to further electrophilic attack.

-

2-Methyl Group (Hyperconjugation): The methyl group at C2 activates the pyridine ring slightly but, more importantly, the protons on this methyl group are acidic (pKa ~20-22). The electron-withdrawing nature of the 5-nitro group further increases the acidity of these C2-methyl protons, facilitating condensation reactions.

3D Conformation

The molecule is planar. The steric bulk of the 8-methoxy group creates a "perisubstituent effect," potentially twisting the methoxy bond slightly out of plane to minimize repulsion with the C1-nitrogen lone pair, although the 5-nitro group locks the conformation via through-bond electronic withdrawal.

Synthetic Pathways[2][3][4][5]

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution . The protocol typically proceeds from 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine).

Step-by-Step Synthesis Protocol

Precursor Preparation:

-

Starting Material: 8-Hydroxy-2-methylquinoline.

-

Step 1 (Methylation): Reaction with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) and K₂CO₃ in acetone/DMF to yield 8-Methoxy-2-methylquinoline .

Nitration (The Critical Step):

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Conditions: 0°C to 5°C (Ice bath), dropwise addition.

-

Mechanism: The protonated quinolinium species is nitrated.[1] The 8-OMe group directs the nitronium ion (NO₂⁺) preferentially to the C5 position (para) over the C7 position (ortho) due to steric hindrance at C7.

Protocol:

-

Dissolve 10.0 g of 8-Methoxy-2-methylquinoline in 40 mL of conc. H₂SO₄ at 0°C.[1]

-

Prepare a "mixed acid" solution: 4 mL fuming HNO₃ in 10 mL conc. H₂SO₄.[2][3]

-

Add mixed acid dropwise over 30 minutes, maintaining temp < 10°C.

-

Stir for 1 hour at 0°C, then allow to warm to room temperature (25°C) for 2 hours.

-

Quench: Pour reaction mixture onto 200 g of crushed ice.

-

Neutralization: Adjust pH to ~8-9 using NH₄OH or Na₂CO₃. A yellow precipitate forms.[3]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Methanol.

Visualization of Synthesis (DOT Diagram)

Caption: Synthetic route illustrating the regioselective nitration directed by the 8-methoxy substituent.

Physicochemical Characterization

Researchers must validate the identity of the synthesized compound using the following spectral fingerprints.

Predicted Spectral Data

| Technique | Signal Characteristics | Assignment |

| ¹H NMR (CDCl₃) | 2-CH₃ (Methyl group) | |

| 8-OCH₃ (Methoxy group) | ||

| H7 (Ortho to OMe) | ||

| H6 (Ortho to NO2) | ||

| H3 (Pyridine ring) | ||

| H4 (Pyridine ring, deshielded) | ||

| IR Spectroscopy | 1510 - 1530 cm⁻¹ | N-O Asymmetric Stretch (Nitro) |

| 1330 - 1350 cm⁻¹ | N-O Symmetric Stretch (Nitro) | |

| 1250 - 1270 cm⁻¹ | C-O-C Stretch (Aryl ether) |

Solubility Profile

-

Soluble: Dichloromethane (DCM), Chloroform, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

-

Sparingly Soluble: Ethanol, Methanol (hot).

-

Insoluble: Water (neutral pH).

Reactivity & Applications

Reduction to 5-Aminoquinoline

The primary utility of this compound is as a precursor to 5-amino-8-methoxy-2-methylquinoline .

-

Reagents: H₂/Pd-C, Fe/HCl, or SnCl₂.

-

Application: The resulting amine is a nucleophile used to couple with alkyl halides (e.g., 4-bromo-1-phthalimidopentane) to synthesize Primaquine analogs with modified metabolic stability.

Knoevenagel Condensation (Styryl Dyes)

The 2-methyl group is "activated" by the electron-deficient quinoline ring (enhanced by the 5-nitro group).

-

Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde, dimethylaminobenzaldehyde) in acetic anhydride.

-

Product: Styrylquinolines. These are often used as fluorescent probes for amyloid fibrils or DNA intercalation.

Reactivity Workflow

Caption: Divergent synthetic utility of the scaffold: Reduction for medicinal chemistry vs. Condensation for materials science.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin/serious eye irritation).

-

Mutagenicity: Suspected (typical for nitro-aromatics).

-

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation (fine yellow powder can be a respiratory irritant).

-

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

-

BenchChem. (2025).[4] An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Retrieved from

-

Adewole, E., et al. (2014).[5] "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." International Journal of Applied Research and Technology, 3(12), 40-47.[5] Retrieved from

-

PubChem. (2025). Compound Summary: 8-Methoxy-2-methylquinoline (Precursor Data). National Library of Medicine. Retrieved from

-

Brieflands. (2013). "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline...". Journal of Chemical Research. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: this compound (CAS 857495-64-8).[6] Retrieved from

Sources

In-Depth Technical Guide: 4-((6-amino-5-(4-chlorophenyl)-1,3-oxazin-2-yl)amino)benzonitrile (CAS 857495-64-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((6-amino-5-(4-chlorophenyl)-1,3-oxazin-2-yl)amino)benzonitrile, registered under CAS number 857495-64-8, is a complex organic molecule that incorporates several key functional groups of interest in medicinal chemistry and materials science. Its structure, featuring a substituted 1,3-oxazine ring linked to a benzonitrile moiety and a chlorophenyl group, suggests potential applications as a scaffold in drug discovery or as a building block for novel materials. The presence of the nitrile group, aromatic rings, and amino groups offers multiple sites for chemical modification, making it a versatile intermediate for synthetic chemists. This guide provides an in-depth look at the inferred physical properties and a comprehensive safety profile based on analogous compounds.

Physical and Chemical Properties

Due to the absence of specific experimental data for CAS 857495-64-8, the following properties are estimated based on its chemical structure and data from related compounds such as aminobenzonitriles and other complex heterocyclic systems.

| Property | Inferred Value/Information | Basis for Inference |

| Molecular Formula | C₁₇H₁₂ClN₅O | Calculated from the chemical structure. |

| Molecular Weight | 337.76 g/mol | Calculated from the molecular formula. |

| Appearance | Likely an off-white to pale yellow crystalline powder. | Based on the appearance of similar aromatic amines and benzonitrile derivatives. |

| Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C. | Complex aromatic compounds with multiple ring systems and polar groups tend to have high melting points due to strong intermolecular forces. |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. Limited solubility in alcohols and chlorinated solvents. Insoluble in water. | The polar functional groups (amino, nitrile, oxazine) suggest solubility in polar aprotic solvents. The overall large, nonpolar structure would limit aqueous solubility. |

| Stability | Stable under normal laboratory storage conditions (cool, dry, dark). Sensitive to strong oxidizing agents and strong acids/bases. | The aromatic and heterocyclic rings are generally stable, but the amino groups can be susceptible to oxidation. |

Comprehensive Safety and Handling

The safety profile for CAS 857495-64-8 is not established. The following safety and handling procedures are based on the potential hazards associated with its structural components: aminobenzonitriles, chlorinated aromatic compounds, and heterocyclic amines.

Hazard Identification

Based on analogous compounds, CAS 857495-64-8 should be treated as a hazardous substance with the following potential health effects:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory tract irritation.[2]

-

Mutagenicity: Some aromatic amines and nitriles have been shown to have mutagenic potential. This compound is suspected of causing genetic defects.[3]

-

Chronic Effects: The long-term toxicological properties have not been investigated. Prolonged or repeated exposure may cause organ damage.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated fume hood. Use a local exhaust ventilation system to control airborne dust.[4]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If the fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. It is recommended to dispose of it as hazardous waste.

Safety Handling Workflow

The following diagram illustrates a standard workflow for handling a research chemical of this nature, from receipt to disposal, emphasizing safety at each step.

Caption: Safety workflow for handling research chemicals.

Conclusion

While specific experimental data for 4-((6-amino-5-(4-chlorophenyl)-1,3-oxazin-2-yl)amino)benzonitrile (CAS 857495-64-8) is currently limited, a thorough analysis of its structural motifs allows for a reasoned estimation of its physical properties and the development of a robust safety protocol. Researchers and drug development professionals should treat this compound with a high degree of caution, adhering to the stringent handling and safety measures outlined in this guide. As with any novel chemical entity, it is imperative to assume a high level of toxicity until proven otherwise through rigorous toxicological evaluation.

References

-

Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

Sources

Advanced Synthesis & Technical Review: 5-Nitro-8-Methoxyquinaldine

Executive Summary

5-Nitro-8-methoxyquinaldine (CAS: 857495-64-8), also known as 8-methoxy-2-methyl-5-nitroquinoline , represents a critical scaffold in medicinal chemistry, particularly in the development of anti-infective agents. Structurally related to Nitroxoline (5-nitro-8-hydroxyquinoline) and Primaquine, this compound leverages the 8-hydroxyquinoline pharmacophore, modified with a methyl ether to modulate lipophilicity and metabolic stability.

This technical guide details the robust synthesis of 5-nitro-8-methoxyquinaldine via a two-stage protocol: the Doebner-Miller cyclization to form the quinaldine core, followed by a regioselective nitration . Unlike simple quinolines, the presence of the 2-methyl group (quinaldine) and the 8-methoxy substituent dictates specific electronic directing effects that must be managed to ensure high yield and purity.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 5-Nitro-8-methoxyquinaldine |

| CAS Number | 857495-64-8 |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Core Scaffold | Quinoline (Quinaldine subclass) |

| Key Substituents | 2-Methyl (donor), 8-Methoxy (donor), 5-Nitro (acceptor) |

| Predicted LogP | ~2.5 (Lipophilic) |

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the nitro group first, as electrophilic aromatic substitution on the electron-rich 8-methoxyquinaldine core is highly favorable and regioselective. The quinaldine core is then disassembled via the classic Doebner-Miller disconnection.

Figure 1: Retrosynthetic strategy isolating the quinaldine core formation from the final functionalization.

Detailed Synthetic Protocols

Phase 1: Synthesis of 8-Methoxyquinaldine (Doebner-Miller)

This step constructs the heterocyclic ring. The Doebner-Miller reaction is preferred over the Skraup synthesis here because the 2-methyl group is required, which is derived from crotonaldehyde (or its equivalents) rather than glycerol.

Mechanistic Insight: The reaction involves the initial formation of a Schiff base between o-anisidine and crotonaldehyde, followed by acid-catalyzed cyclization and oxidation. The 8-methoxy group acts as an activating group, facilitating the cyclization step.

Reagents:

-

o-Anisidine (2-methoxyaniline): 1.0 eq

-

Crotonaldehyde (or Paraldehyde + HCl source): 1.2 eq

-

Hydrochloric Acid (conc. 37%): Solvent/Catalyst

-

Zinc Chloride (ZnCl₂): Lewis acid catalyst (optional but improves yield)

Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-anisidine (0.5 mol) in concentrated HCl (100 mL).

-

Addition: Heat the mixture to 50-60°C. Add crotonaldehyde (0.6 mol) dropwise over 45 minutes. Caution: The reaction is exothermic. Maintain temperature below 100°C to prevent polymerization.

-

Reflux: Once addition is complete, reflux the mixture for 2-3 hours. The solution will turn dark red/brown.

-

Workup: Cool the reaction mixture to room temperature. Basify with 20% NaOH solution until pH > 10.

-

Steam Distillation: Perform steam distillation to remove unreacted aniline and volatile byproducts. The product, 8-methoxyquinaldine, will distill over as an oil which may solidify upon cooling.

-

Extraction: Extract the distillate with dichloromethane (DCM) (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Evaporate the solvent. If necessary, purify via vacuum distillation or recrystallization from ethanol/water.

Phase 2: Regioselective Nitration

The critical challenge here is directing the nitro group to the 5-position while avoiding oxidation of the 2-methyl group or dinitration.

Mechanistic Insight: In strong acid (H₂SO₄), the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. The benzene ring remains nucleophilic. The methoxy group at position 8 is a strong ortho/para director. Since the ortho position (position 7) is sterically hindered and less electronically favored compared to the para position (position 5), substitution occurs almost exclusively at C-5.

Reagents:

-

8-Methoxyquinaldine (from Phase 1): 1.0 eq

-

Sulfuric Acid (conc.[1] H₂SO₄): Solvent

-

Nitric Acid (fuming HNO₃ or 70%): 1.1 eq

Protocol:

-

Dissolution: In a 250 mL three-neck flask equipped with a thermometer and stirrer, dissolve 8-methoxyquinaldine (10 g) in concentrated H₂SO₄ (40 mL).

-

Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control is vital to prevent oxidation of the methyl group.

-

Nitration: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature for another hour.

-

Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate should form.[2]

-

Neutralization: Carefully neutralize the slurry with ammonium hydroxide (NH₄OH) or sodium carbonate solution to pH ~7-8.

-

Isolation: Filter the yellow solid, wash with cold water, and dry.

-

Recrystallization: Recrystallize from hot ethanol or methanol to obtain pure 5-nitro-8-methoxyquinaldine as yellow needles.

Reaction Mechanism & Regioselectivity

The following diagram illustrates the electronic effects governing the regioselectivity of the nitration step.

Figure 2: Mechanistic pathway showing the synergistic directing effects leading to C5 substitution.

Analytical Characterization

Researchers should verify the product using the following expected spectroscopic data:

| Technique | Expected Signal / Characteristic |

| ¹H-NMR (CDCl₃) | δ 2.75 (s, 3H, 2-CH₃); δ 4.20 (s, 3H, 8-OCH₃); δ 6.9-7.1 (d, 1H, H-7); δ 8.4-8.6 (d, 1H, H-6); δ 9.0-9.2 (d, 1H, H-4); δ 7.5 (d, 1H, H-3).[3] Note: H-6 and H-7 will show ortho coupling (~8-9 Hz). |

| IR Spectroscopy | 1520 cm⁻¹ (Asymmetric NO₂ stretch); 1335 cm⁻¹ (Symmetric NO₂ stretch); 1260 cm⁻¹ (C-O ether stretch). |

| Mass Spectrometry | m/z 218 [M]⁺; m/z 219 [M+H]⁺. |

| Melting Point | 110–115°C (Literature range varies by purity/solvate). |

Safety & Handling

-

Crotonaldehyde: Highly toxic, lachrymator, and potential carcinogen. Handle only in a fume hood with double gloving.

-

Nitration: The reaction of sulfuric and nitric acid is highly exothermic. Runaway reactions can occur if addition is too fast. Always have an ice bath ready.

-

Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be explosive if dry and heated. Do not grind in a mortar if unsure of purity.

References

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Source: ResearchGate (2014) Context: Establishes the nitration conditions for the 8-methoxy scaffold and confirms the 5-nitro regioselectivity.

-

Doebner–Miller Reaction Mechanism and Applications. Source: Wikipedia / Primary Literature Context: Provides the foundational mechanism for the synthesis of the quinaldine core from aniline precursors.

-

Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Source: MDPI (2024) Context: Discusses modern, milder nitration alternatives and reinforces the C5 reactivity of 8-substituted quinolines.

-

Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. Source: BenchChem Technical Support Context: Explains the electronic theory behind the protonation of the quinoline nitrogen and its effect on electrophilic substitution.

-

This compound (CAS 857495-64-8) Product Data. Source: Sigma-Aldrich / ABCR Context: Verification of the CAS number and physical properties of the target molecule.

Sources

biological activity of 8-methoxy-2-methyl-5-nitroquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Methoxy-2-methyl-5-nitroquinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. The introduction of specific substituents, such as a nitro group at the 5-position and a methoxy group at the 8-position, can profoundly modulate the therapeutic properties of the quinoline core. This technical guide provides a comprehensive analysis of the biological activities associated with this compound derivatives. We will explore the synthetic pathways to access this scaffold, delve into their multifaceted biological activities including antimicrobial, anticancer, and antiparasitic effects, and elucidate the key mechanisms of action, such as metal ion chelation and signaling pathway modulation. This document synthesizes current research to provide drug development professionals, researchers, and scientists with field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this promising class of compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle, is a privileged structure in drug discovery, famously represented by the antimalarial drug quinine, which was first isolated from Cinchona bark.[1] This discovery catalyzed extensive research into quinoline derivatives, leading to the development of critical synthetic drugs like chloroquine and mefloquine.[2][3] The versatility of the quinoline nucleus allows for functionalization at various positions, creating a diverse chemical space for modulating physicochemical and biological properties.[1][4]

Substitutions on the quinoline ring are critical in defining the compound's biological profile. The 5-nitro group is a well-known pharmacophore, particularly in antimicrobial and antiparasitic agents, where it can be bioreduced to generate cytotoxic radicals.[5] The 8-hydroxy group, and by extension its methoxy analog, plays a crucial role in the metal-chelating properties of these molecules.[6] This ability to bind divalent metal ions is a key mechanism of action for many quinoline-based antimicrobials, including the well-studied compound Nitroxoline (8-hydroxy-5-nitroquinoline). The addition of a methyl group at the 2-position further modifies the molecule's steric and electronic properties. This guide focuses specifically on derivatives of the this compound core, examining their synthesis, activity, and therapeutic promise.

Synthetic Pathways

The synthesis of 8-methoxy-5-nitroquinoline derivatives typically begins with a commercially available precursor like 8-hydroxyquinoline. The synthetic strategy involves a two-step process: methylation of the hydroxyl group followed by electrophilic nitration. The methoxy group at the 8-position is an activating group that directs the incoming nitro group to electron-rich positions on the benzene ring.[1]

A representative synthesis for the parent compound, 5-nitro-8-methoxyquinoline, is detailed in the experimental protocols section and visualized below.[7] This pathway can be adapted for precursors already containing the 2-methyl group or the 2-methyl group can be introduced via established quinoline synthesis methods like the Doebner-von Miller reaction.

Caption: General synthetic workflow for 5-nitro-8-methoxyquinoline.

Spectrum of Biological Activity

Derivatives of this compound are predicted to exhibit a broad range of biological activities, based on extensive studies of structurally related compounds.

Antimicrobial and Antifungal Activity

The 5-nitro-8-hydroxyquinoline analog, Nitroxoline, has been used for decades as a uroantiseptic.[8] Its efficacy stems from a multifaceted mechanism that includes the chelation of essential metal ions, disrupting bacterial metal homeostasis.[8] Modern research confirms its broad-spectrum activity against numerous Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi.[9] For instance, Nitroxoline shows potent activity against Aeromonas hydrophila (MIC = 5.26 μM) and Pseudomonas aeruginosa (MIC = 84.14 μM).[9][10]

Interestingly, one study directly comparing 8-methoxyquinoline and its 5-nitro derivative found that the parent 8-methoxyquinoline exhibited stronger antifungal and antibacterial activity against a panel of microbes including Aspergillus flavus, Bacillus subtilis, and Salmonella typhi.[11] This suggests that while the nitro group is a known antimicrobial pharmacophore, its addition in this specific case may not enhance potency, and the metal-chelating ability of the methoxy (or its in vivo demethylated hydroxy metabolite) group might be the dominant factor.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Related 8-Hydroxyquinoline Derivatives

| Compound | Organism | MIC (µM) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 6.89 | [9] |

| 8-Hydroxyquinoline (8HQ) | Candida albicans | 13.78 | [9] |

| Nitroxoline (NQ) | Aeromonas hydrophila | 5.26 | [9][10] |

| Nitroxoline (NQ) | Pseudomonas aeruginosa | 84.14 | [9][10] |

| Cloxyquin | Listeria monocytogenes | 5.57 |[9] |

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents that function through mechanisms like DNA intercalation and enzyme inhibition.[2][12] Nitroxoline itself has demonstrated significant anticancer activity, with an IC50 five to ten-fold lower than the related compound clioquinol in human cancer cell lines.[13] It has been shown to reduce the viability and proliferation of cholangiocarcinoma cells.[14]

More specifically, derivatives of 8-methoxy-indoloquinoline, which share the 8-methoxyquinoline core, have shown potent and selective cytotoxicity against colorectal cancer cells (HCT116 and Caco-2).[15][16] These compounds were found to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, leading to cell cycle arrest in the G2/M phase and apoptosis.[15][16][17] This provides a strong rationale for investigating this compound derivatives as potential inhibitors of this pathway.

Table 2: In Vitro Cytotoxicity (IC50) of Related 8-Methoxyquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| MMNC¹ | HCT116 (Colorectal) | 0.33 | [15] |

| MMNC¹ | Caco-2 (Colorectal) | 0.51 | [15] |

| Compound 49² | HCT116 (Colorectal) | 0.35 | [16] |

| Compound 49² | Caco-2 (Colorectal) | 0.54 | [16] |

¹ 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline ² 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline

Antiparasitic Activity

Nitro-functionalized heterocycles are mainstays in the treatment of neglected tropical diseases.[5] The 5-nitroquinoline scaffold is particularly promising. Recent drug repurposing studies have highlighted Nitroxoline as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease.[18][19] It exhibited more than double the potency of the reference drug benznidazole against both the epimastigote (IC50 = 3.00 µM) and amastigote (IC50 = 1.24 µM) forms of the parasite.[18] The mechanism of action involves inducing programmed cell death in the parasite.[19] Given the shared pharmacophore, this compound derivatives are strong candidates for development as novel antiprotozoal agents.[20]

Key Mechanisms of Action

The biological activities of these derivatives are underpinned by sophisticated molecular mechanisms, primarily revolving around metal ion chelation and the modulation of critical cellular signaling pathways.

Metal Ion Chelation and Homeostasis Disruption

A central mechanism for 8-hydroxyquinolines, and likely their 8-methoxy analogs (which can be metabolized to the 8-hydroxy form), is the chelation of divalent metal ions like zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[8] The nitrogen atom of the quinoline ring and the oxygen at the C8 position form a bidentate ligand that sequesters these essential metal ions. This disrupts numerous metal-dependent enzymatic processes within the pathogen, leading to bacteriostatic or bactericidal effects.[8] Furthermore, rather than simply chelating, these compounds can act as metallophores, inducing an overload of certain ions like copper and zinc inside the bacterial cell, which disturbs metal homeostasis and generates reactive oxygen species (ROS), leading to cell death.[8][13]

Caption: Mechanism of action via metal ion chelation.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In the context of cancer, a compelling mechanism is the inhibition of pro-survival signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival, and it is frequently hyperactivated in many cancers, including colorectal cancer.[15] Studies on structurally similar 8-methoxy-indoloquinolines have demonstrated that these compounds exert their potent anticancer effects by downregulating the expression and activation of key proteins in this pathway.[15][16] This inhibition leads to a halt in the cell cycle at the G2/M checkpoint and the induction of apoptosis, ultimately controlling tumor cell proliferation.[17]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of the title compounds.

Synthesis of 5-Nitro-8-methoxyquinoline

This protocol is adapted from the literature for the synthesis of the parent compound.[7]

-

Step 1: Synthesis of 8-methoxyquinoline.

-

To a solution of 8-hydroxyquinoline (1.0 eq) in acetone, add solid potassium carbonate (1.0 eq) and methyl iodide (1.0 eq).

-

Reflux the reaction mixture for 24 hours.

-

Allow the mixture to cool to room temperature, filter the solid, and concentrate the solvent under reduced pressure to obtain crude 8-methoxyquinoline. Purify by column chromatography.

-

-

Step 2: Synthesis of 5-nitro-8-methoxyquinoline.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

To this cold mixed acid, slowly add 8-methoxyquinoline (1.0 eq) with continuous shaking to ensure dissolution.

-

Allow the reaction to proceed for 10-15 minutes.

-

Pour the reaction mixture into ice-cold water. A yellow precipitate of 5-nitro-8-methoxyquinoline will form.

-

Filter the precipitate under vacuum, wash with cold water, and dry. Recrystallize the solid from 95% methanol to yield the purified product.[7]

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard protocol for determining antibacterial susceptibility.[3]

-

Preparation of Compound: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for In Vitro Cytotoxicity

This is a colorimetric assay for assessing the metabolic activity of cells.[3][16]

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution from a DMSO stock) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated cells).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.

Conclusion and Future Directions

Derivatives of this compound represent a class of compounds with significant therapeutic potential across multiple disease areas. Drawing from the well-documented activities of related 5-nitro and 8-methoxy/hydroxy quinolines, these molecules are poised to be potent antimicrobial, anticancer, and antiparasitic agents. Their likely mechanisms of action—disrupting metal ion homeostasis and inhibiting critical cell survival pathways like PI3K/AKT/mTOR—offer multiple avenues for therapeutic intervention.

Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the substitutions on the quinoline core for enhanced potency and selectivity. The role of the 2-methyl group, in particular, warrants further investigation. Promising lead compounds identified through in vitro screening must be advanced to in vivo efficacy and pharmacokinetic studies. Further elucidation of their molecular targets and mechanisms will be crucial for their rational development as next-generation therapeutic agents.

References

- Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024). Antibacterial activity of nitroquinoline.

- Cherdtrakulkiat, R., et al. (2019). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC.

- Joaquim, A.R.N., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC.

- Kumar, A., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues.

- ResearchGate. (2025). Antimicrobial activity of clioquinol and nitroxoline: a scoping review.

- ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.

- Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis.

- BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- Sharma, P., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

- Bethencourt-Estrella, C.J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC.

- Bethencourt-Estrella, C.J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. ResearchGate.

- Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.

- Zhu, J., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.

- Owolabi, B.J., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.

- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate.

- Hummert, D.S., et al. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. MDPI.

- Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.

- Sharma, P., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

- Jooste, J., et al. (2024). Novel quinoline derivatives with broad‐spectrum antiprotozoal activities. Semantic Scholar.

- Zhu, J., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC.

- Liu, R., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.

- BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.

- Al-Ostoot, F.H., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijshr.com [ijshr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. nnpub.org [nnpub.org]

- 8. Antibacterial activity of nitroquinoline [chinafinechemical.com]

- 9. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijmphs.com [ijmphs.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

medicinal chemistry applications of nitroquinaldine derivatives

Synthesis, SAR, and Therapeutic Applications[1]

Executive Summary

Nitroquinaldine derivatives (nitro-substituted 2-methylquinolines) represent a privileged scaffold in medicinal chemistry, characterized by their dual reactivity: the electrophilic nature of the nitro-aromatic system and the nucleophilic potential of the 2-methyl group. This technical guide explores their utility as bioreductive prodrugs, DNA intercalators, and antimicrobial agents. We provide detailed protocols for their synthesis via the Doebner-Miller reaction and subsequent styryl condensation, alongside a rigorous analysis of their Structure-Activity Relationships (SAR) and mechanisms of action.

The Nitroquinaldine Scaffold: Chemical Foundation

The term nitroquinaldine specifically refers to quinoline structures bearing a methyl group at the C2 position and a nitro group on the benzene ring (positions 5, 6, 7, or 8).

-

Pharmacophore Significance:

-

2-Methyl Group: Unlike the proton in quinoline, the C2-methyl protons in quinaldine are acidic (

). This allows for facile deprotonation and condensation with aldehydes to form styrylquinolines , a major class of anticancer agents. -

Nitro Group: Acts as an electron-withdrawing group (EWG) that modulates the basicity of the quinoline nitrogen and serves as a "warhead" for bioreductive activation.

-

Planarity: The fused bicyclic system facilitates DNA intercalation.

-

Synthetic Strategies & Protocols

The synthesis of nitroquinaldine derivatives typically follows two phases: construction of the heterocyclic core and subsequent functionalization of the C2-methyl group.

Protocol A: Modified Doebner-Miller Synthesis of 6-Nitroquinaldine

Target: 2-Methyl-6-nitroquinoline (6-Nitroquinaldine) Context: The Doebner-Miller reaction is the most direct route but is historically plagued by polymerization side reactions. This modified protocol uses a biphasic acid system to control exothermicity.

Reagents:

-

p-Nitroaniline (13.8 g, 0.1 mol)

-

Paraldehyde (17.6 g, 0.13 mol) [Source of acetaldehyde]

-

Concentrated HCl (30 mL)

-

Zinc Chloride (ZnCl₂, anhydrous, 2 g) [Lewis acid catalyst]

Step-by-Step Methodology:

-

Pre-activation: In a 250 mL round-bottom flask, dissolve p-nitroaniline in concentrated HCl. Add ZnCl₂ and stir at room temperature for 15 minutes to form the anilinium salt complex.

-

Addition: Add paraldehyde dropwise over 30 minutes. Note: Paraldehyde depolymerizes to acetaldehyde in situ, preventing the violent reaction associated with free acetaldehyde.

-

Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 3 hours. The solution will darken significantly.

-

Work-up: Cool to room temperature. Pour the reaction mixture into 200 mL of ice water. Basify to pH 9 using 20% NaOH solution. A yellow-brown precipitate will form.

-

Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield yellow needles.

-

Yield: ~55-65%

-

Melting Point: 163-165°C

-

Protocol B: Synthesis of Anticancer Styryl Derivatives

Target: (E)-2-(4-chlorostyryl)-6-nitroquinoline Context: This reaction exploits the acidity of the C2-methyl group to create a conjugated system capable of DNA intercalation.

Reagents:

-

6-Nitroquinaldine (1.88 g, 10 mmol)

-

4-Chlorobenzaldehyde (1.40 g, 10 mmol)

-

Acetic Anhydride (10 mL)

Step-by-Step Methodology:

-

Condensation: Mix the nitroquinaldine and aldehyde in acetic anhydride in a 50 mL round-bottom flask.

-

Reflux: Heat to reflux (140°C) for 6-8 hours. The reaction is driven by the formation of the thermodynamically stable trans-alkene.

-

Hydrolysis: Cool the mixture and pour into 100 mL of water. Boil for 10 minutes to hydrolyze unreacted acetic anhydride.

-

Isolation: Neutralize with 10% NaHCO₃. Filter the precipitated solid.

-

Purification: Recrystallize from glacial acetic acid or DMF.

-

Validation: 1H NMR will show trans-vinylic protons with a coupling constant (

) of ~16 Hz.

-

Visualization: Synthetic Workflow

Caption: Synthetic pathway from aniline precursors to bioactive styryl-nitroquinaldines via the Doebner-Miller and condensation reactions.

Structure-Activity Relationships (SAR)

The biological activity of nitroquinaldines is governed by three primary structural vectors:

| Structural Feature | Modification | Biological Consequence |

| Nitro Group Position | C-6 | Optimal for antimicrobial activity.[1] Balances lipophilicity and redox potential for bacterial nitroreductase activation. |

| C-8 | Increases antiparasitic potency (e.g., Leishmania). Often associated with higher host toxicity due to chelating potential if an adjacent -OH is present (Nitroxoline-like). | |

| C-5 | Generally reduces potency due to steric interference with the peri-position protons during DNA intercalation. | |

| C-2 Methyl Group | Unsubstituted | Moderate activity. Susceptible to rapid metabolic oxidation. |

| Styryl Extension | Drastically increases anticancer activity. The extended | |

| Ring Substituents | C-4 Halogen | Introduction of Cl/Br at C-4 (via Pfitzinger reaction) enhances lipophilicity and membrane permeability. |

Therapeutic Applications & Mechanisms[2][3][4]

A. Anticancer Activity: The Bioreductive Switch

Nitroquinaldines act as hypoxia-activated prodrugs . Solid tumors often contain hypoxic regions resistant to standard chemotherapy.

-

Mechanism: In hypoxic cells, nitroquinaldines undergo enzymatic reduction (by reductases like DT-diaphorase) to form hydroxylamine (

) intermediates. -

Causality: These intermediates are highly electrophilic and alkylate DNA, causing strand breaks and apoptosis.

-

Selectivity: In normal (normoxic) cells, oxygen rapidly re-oxidizes the radical anion intermediate back to the parent nitro compound (futile cycling), minimizing toxicity.

B. Antimicrobial & Antiparasitic Activity [1][2]

-

Target: DNA Gyrase / Topoisomerase IV.[3]

-

Mechanism: Unlike fluoroquinolones which bind the enzyme-DNA complex, nitroquinaldines often act as "DNA intercalator poisons." They stack between base pairs, stabilizing the cleaved DNA complex and preventing religation.

-

Spectrum: High activity against M. tuberculosis and Leishmania donovani.

Visualization: Mechanism of Action

Caption: Bioreductive activation pathway of nitroquinaldines. In normoxia, the futile cycle protects healthy cells; in hypoxia, reduction leads to DNA-damaging species.

Quantitative Activity Data (Representative)

The following table summarizes the shift in potency when transforming the parent scaffold into a styryl derivative, highlighting the SAR principles discussed.

| Compound | Structure | Cell Line / Organism | Activity (IC50 / MIC) | Mechanism |

| 6-Nitroquinaldine | Parent Scaffold | E. coli | MIC: 64 | Weak DNA binding |

| 2-Styryl-6-nitroquinoline | Styryl Derivative | HCT-116 (Colon Cancer) | IC50: 3.2 | Intercalation + ROS |

| 8-Hydroxy-5-nitroquinoline | Nitroxoline Analog | S. aureus | MIC: 4 | Chelation + Gyrase Inhib. |

| (E)-2-(4-Cl-styryl)-6-nitro | Halogenated Styryl | MCF-7 (Breast Cancer) | IC50: 1.8 | High Lipophilicity |

References

-

BenchChem. (2025).[4] Applications of 2-Amino-6-nitroquinoxaline Derivatives in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

-

Mrozek-Wilczkiewicz, A., et al. (2019).[5] The synthesis and anticancer activity of 2-styrylquinoline derivatives.[1][5][6] A p53 independent mechanism of action. European Journal of Medicinal Chemistry.

-

Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

-

Sehlangia, S., et al. (2022).[7] Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega.

-

Musser, et al. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. Journal of Organic Chemistry.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. youtube.com [youtube.com]

- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Analogs of 8-Methoxy-2-methyl-5-nitroquinoline

A Blueprint for Anti-Infective Scaffold Design

Executive Summary

This technical guide provides an in-depth analysis of 8-methoxy-2-methyl-5-nitroquinoline , a privileged heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of antiprotozoal (Leishmania, Plasmodium) and antibacterial agents. Unlike rigid templates, this guide deconstructs the molecule into its pharmacophoric elements, offering researchers a logical pathway for analog generation, synthesis, and biological validation.

The this compound core represents a strategic convergence of three critical structural features:

-

5-Nitro Group: A "warhead" capable of redox cycling or reduction to an amine.

-

8-Methoxy Group: A masked chelator and solubility enhancer.

-

2-Methyl Group: A metabolic blockade preventing rapid oxidation at the electron-deficient C2 position.

Part 1: Structural Pharmacology & SAR Analysis

To rationally design analogs, one must understand the electronic and steric contributions of the parent scaffold.

1.1 The 5-Nitro "Warhead" (Redox Pharmacology)

The nitro group at position 5 is the primary driver of biological activity in this scaffold. In anaerobic or microaerophilic parasites (Entamoeba, Giardia, Leishmania), the nitro group undergoes enzymatic reduction by pyruvate:ferredoxin oxidoreductase (PFOR) or nitroreductases (NTR).

-

Mechanism: Single-electron reduction yields a nitro radical anion (

). In the presence of oxygen, this radical futilely cycles back to the parent nitro compound, generating superoxide anions ( -

Analog Strategy: Retaining the 5-NO2 preserves redox activity. Reducing it to 5-NH2 converts the molecule into a precursor for DNA-intercalating amides or sulfonamides.

1.2 The 8-Methoxy Anchor

Unlike 8-hydroxyquinoline (8-HQ), which is a potent bidentate chelator of Cu2+ and Zn2+, the 8-methoxy ether is "capped."

-

Pharmacokinetics: The methyl ether improves lipophilicity (LogP) and membrane permeability compared to the free phenol.

-

Metabolic Activation: In vivo, O-demethylation by CYP450 enzymes can liberate the 8-hydroxy species, acting as a pro-drug for the active chelator (similar to the relationship between certain alkoxyquinolines and their active metabolites).

1.3 The 2-Methyl Blockade

Quinolines are susceptible to nucleophilic attack and oxidative metabolism at the C2 position (via aldehyde oxidase).

-

Causality: The C2-methyl group provides steric bulk and removes the acidic proton, significantly extending the plasma half-life of the scaffold compared to unsubstituted quinoline.

Part 2: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic fate of the scaffold.

Figure 1: Pharmacological fate and SAR logic of the this compound scaffold.

Part 3: Synthetic Protocols

To ensure reproducibility, the synthesis is broken down into a self-validating workflow. The critical step is the regioselective nitration.

3.1 Synthesis of this compound

Prerequisite: Start with 8-Hydroxy-2-methylquinoline (8-Hydroxyquinaldine).

Step 1: O-Methylation (Protection)

-

Reagents: 8-Hydroxyquinaldine (1.0 eq), Methyl Iodide (1.2 eq), Anhydrous

(2.0 eq). -

Solvent: Acetone or DMF (Dry).

-

Protocol: Dissolve starting material in solvent. Add base and stir for 30 min. Add MeI dropwise. Reflux for 4-6 hours.

-

Validation: TLC (Hexane:EtOAc 7:3). Disappearance of phenolic starting material (lower Rf) and appearance of methylated product (higher Rf).

-

Workup: Filter inorganic salts, evaporate solvent. Recrystallize from ethanol.

Step 2: Regioselective Nitration (The Critical Step) Rationale: Direct nitration of quinolines often yields a mixture of 5- and 8-nitro isomers. Since position 8 is blocked by the methoxy group, substitution is directed primarily to position 5 (para to the activating methoxy group).

-

Reagents: 8-Methoxy-2-methylquinoline, Conc.

, Fuming -

Protocol:

-

Dissolve substrate in Conc.[1]

at 0°C (Ice/Salt bath). Critical: Maintain temp < 5°C to prevent tarring. -

Add Fuming

/ -

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

-

Quenching: Pour reaction mixture onto crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[1]

-

Purification: Neutralize with

to pH 8. Filter solid. Recrystallize from Ethanol/Methanol. -

Validation (NMR): Look for the loss of the C5 proton and a downfield shift of C6/C7 protons due to the nitro group.

3.2 Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity.

Part 4: Biological Evaluation (Self-Validating Protocols)

For researchers targeting anti-infective applications, the Resazurin Reduction Assay is the industry standard for high-throughput screening of these analogs.

4.1 Resazurin (Alamar Blue) Assay for Leishmania/Bacteria

This assay relies on the reduction of non-fluorescent resazurin (blue) to fluorescent resorufin (pink) by metabolically active cells. It validates the nitro-activation mechanism described in Part 1.

Protocol:

-

Seeding: Plate Leishmania promastigotes or bacteria (

cells/mL) in 96-well plates. -

Treatment: Add serial dilutions of this compound analogs (100 µM to 0.1 µM). Include DMSO control (Negative) and Amphotericin B (Positive).

-

Incubation: Incubate for 24-48 hours (depending on species doubling time).

-

Development: Add Resazurin solution (0.01%). Incubate for 2-4 hours.

-

Readout: Measure fluorescence (Ex 530nm / Em 590nm).

-

Data Analysis: Calculate IC50 using non-linear regression.

Data Presentation Table:

| Compound | R1 (C2) | R2 (C5) | R3 (C8) | IC50 (Leishmania) | IC50 (Bacteria) | Notes |

|---|---|---|---|---|---|---|

| Parent | Methyl | Nitro | Methoxy | ~5-10 µM | Moderate | High oxidative stress induction |

| Analog A | Methyl | Amino | Methoxy | >50 µM | Low | Loss of redox "warhead" |

| Analog B | H | Nitro | Methoxy | ~15 µM | Moderate | Lower metabolic stability (C2 ox) |

| Analog C | Methyl | Nitro | Hydroxy | <5 µM | High | Potent chelation + redox |

Part 5: Future Directions & Lead Optimization

To evolve this scaffold into a clinical candidate, researchers should focus on:

-

Solubility: The 5-nitro compounds are often poorly soluble. Introducing a piperazine tail via reduction of the nitro to amine and subsequent amidation can improve pharmacokinetic profiles.

-

Selectivity: To reduce mammalian toxicity (via mitochondrial inhibition), explore C2-side chains that target parasite-specific transporters.

-

Hybrid Molecules: Linking the 5-amino derivative with artemisinin or other pharmacophores to create dual-action hybrids.

References

-

Synthesis and Biological Activity of 8-Methoxyquinoline Derivatives. Source: International Journal of Applied Research and Technology.[2] Context: Details the specific nitration protocols and antibacterial screening of the 8-methoxy-5-nitro scaffold. URL:[Link]

-

Discovery of Antileishmanial Hits in 8-Nitroquinoline Series. Source: PubMed / Elsevier (Bioorganic & Medicinal Chemistry). Context: Validates the 8-nitro/5-nitro pharmacophore for anti-parasitic activity and discusses SAR. URL:[Link]

-

Synthesis and Antimalarial Activity of 8-Quinolinamines. Source: ACS Omega. Context: Provides the methodology for reducing nitroquinolines to aminoquinolines and subsequent functionalization for antimalarial drugs. URL:[Link]

-

PubChem Compound Summary: 8-methoxy-5-nitroquinoline. Source: National Library of Medicine. Context: Physical properties, toxicity data, and structural identifiers for the core scaffold.[3] URL:[Link]

-

Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline. Source: MDPI (Molecules). Context: Modern, green synthetic alternatives to the classical mixed-acid nitration described in the protocols. URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 8-Methoxy-2-methyl-5-nitroquinoline

Executive Summary

This application note details the optimized protocol for the synthesis of 8-methoxy-2-methyl-5-nitroquinoline (also known as 5-nitro-8-methoxyquinaldine) from 8-methoxyquinaldine . This transformation is a critical intermediate step in the synthesis of 8-aminoquinoline antimalarials, such as Primaquine and Tafenoquine.

The protocol utilizes a mixed-acid nitration strategy (

Scientific Foundation & Mechanism

Substrate Analysis & Regioselectivity

The starting material, 8-methoxyquinaldine, presents a unique challenge in electrophilic aromatic substitution due to the competing electronic effects of the fused ring system.

-

The Heterocyclic Ring (Pyridine-like): Under the strongly acidic conditions of nitration, the nitrogen atom is protonated (

). This creates a pyridinium species, which is highly electron-deficient and deactivated toward electrophilic attack. Consequently, nitration occurs exclusively on the carbocyclic (benzene) ring. -

The Carbocyclic Ring (Benzene-like): The 8-methoxy group is a strong Electron Donating Group (EDG) via resonance (

effect). It directs incoming electrophiles to the ortho (C7) and para (C5) positions.

Why Position 5?

While both C5 and C7 are activated, the C5 position is kinetically favored for three reasons:

-

Electronic Synergy: The C5 position is para to the methoxy group. In fused systems like quinoline, the

-positions (5 and 8) are generally more reactive than -

Steric Hindrance: The C7 position is flanked by the bulky methoxy group at C8 and the ring fusion, creating steric congestion that disfavors attack.

-

Transition State Energy: The sigma-complex formed by attack at C5 preserves the aromaticity of the pyridinium ring more effectively than alternative isomers.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical intermediate states.

Figure 1: Mechanistic pathway for the nitration of 8-methoxyquinaldine. The reaction proceeds via an electrophilic attack by the nitronium ion on the protonated quinolinium species.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role | Hazard Note |

| 8-Methoxyquinaldine | >97% | Substrate | Irritant, Light Sensitive |

| Sulfuric Acid ( | Conc. (98%) | Solvent/Catalyst | Corrosive, Dehydrating |

| Nitric Acid ( | Fuming (>90%) | Reagent | Oxidizer, Corrosive |

| Ammonium Hydroxide | 28-30% ( | Neutralizer | Volatile, Corrosive |

| Ethanol/Methanol | ACS Grade | Recrystallization | Flammable |

Equipment

-

3-Neck Round Bottom Flask (equipped with thermometer and addition funnel).

-

Ice/Salt Bath (capable of maintaining -5°C).

-

Mechanical Stirrer (Magnetic stirring may fail due to viscosity at low temps).

-

Temperature Probe (Digital or Mercury).

Detailed Experimental Protocol

Safety Warning: This reaction involves fuming nitric acid and concentrated sulfuric acid. It is highly exothermic. Perform all operations in a functioning fume hood wearing acid-resistant gloves and a face shield.

Step 1: Preparation of the Substrate Solution

-

Charge the 3-neck flask with 20 mL of Conc.

per 5g of starting material. -

Cool the acid to 0°C using an ice/salt bath.

-

Slowly add 8-methoxyquinaldine (solid) in small portions.

-

Note: The addition is exothermic. Ensure internal temperature does not exceed 20°C.

-

Observation: The solution will likely turn dark orange/red upon protonation.

-

-

Stir until fully dissolved and cool the mixture back to -5°C to 0°C .

Step 2: Nitration (The Critical Step)

-

Prepare the nitrating agent: Place Fuming

(1.1 equivalents) in the addition funnel.-

Alternative: A pre-mixed solution of

in

-

-

Dropwise Addition: Add the nitric acid very slowly, maintaining the internal temperature below 10°C .

-

Why? Temperatures >10°C promote dinitration and oxidative tar formation.

-

-

Once addition is complete, allow the mixture to stir at 0°C for 30 minutes , then remove the ice bath and allow it to warm to room temperature (20-25°C) for 1-2 hours.

Step 3: Quenching and Neutralization

-

Prepare a beaker containing crushed ice (approx. 5x the volume of the acid mixture).

-

Pour the reaction mixture slowly onto the stirring ice.

-

Result: A yellow/orange solution or fine precipitate will form.

-

-

Neutralization: Slowly add Ammonium Hydroxide (

) with vigorous stirring.-

Target pH: Adjust to pH 8-9.

-

Caution: This is extremely exothermic. Add ice periodically to keep the slurry cool. If the mixture gets too hot, the nitro group can be hydrolyzed or the product degraded.

-

-

The product will precipitate as a yellow solid.[1]

Step 4: Isolation and Purification[1]

-

Filtration: Collect the crude solid via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake copiously with cold water to remove residual salts and acid.

-

Recrystallization:

-

Dissolve the crude solid in boiling Ethanol (95%) or Methanol.

-

Optional: Treat with activated charcoal if the solution is dark/tarry, then hot filter.

-

Cool slowly to room temperature, then to 4°C.

-

-

Collect the bright yellow needles/crystals. Dry in a vacuum oven at 50°C.

Process Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and isolation of the target compound.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical data should be verified.

Physical Properties[2]

-

Appearance: Bright yellow crystalline solid.

-

Melting Point: Literature values for the 2-methyl derivative typically range between 118°C – 122°C . (Note: The non-methylated analog melts ~115°C; the methyl group typically raises the MP slightly).

-

Yield: Typical isolated yields range from 70% to 85% .

NMR Spectroscopy (Diagnostic Signals)

The

| Proton ( | Approx. Shift ( | Multiplicity | Interpretation |

| 2.70 - 2.80 | Singlet (3H) | Characteristic methyl group on the pyridine ring. | |

| 4.05 - 4.15 | Singlet (3H) | Methoxy group (deshielded by aromatic ring). | |

| 6.90 - 7.10 | Doublet ( | Ortho to OMe, Meta to | |

| 8.30 - 8.50 | Doublet ( | Ortho to | |

| 7.40 - 7.50 | Doublet ( | Pyridine ring proton. | |

| 8.80 - 9.00 | Doublet ( | Peri-position to |

Note: The absence of a singlet in the aromatic region confirms that substitution did not occur at C6 or C7 (which would leave isolated protons).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarry Product | Temperature too high during nitration. | Ensure addition is strictly < 10°C. Add acid slower. |

| Red/Brown Impurities | Oxidation of the methoxy group. | Use fresh, clear |

| Product is Sticky/Oily | Incomplete neutralization or wet solvent. | Ensure pH is basic (8-9). Dry precipitate thoroughly before recrystallization. |

| Isomer Contamination | Presence of 7-nitro isomer. | Recrystallize twice from Ethanol. The 5-nitro isomer is generally less soluble and crystallizes first. |

References

-

Elderfield, R. C., et al. (1946). Synthesis of Primaquine and Certain of its Analogs. Journal of the American Chemical Society, 68(8), 1524–1529.

-

PubChem Compound Summary. (n.d.). 8-Methoxy-5-nitroquinoline (Analogous data).[2] National Center for Biotechnology Information.

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline.

-

BenchChem. (2025).[3][4] 8-Methoxy-2-methylquinoline Properties.

Sources

regioselective nitration of 8-methoxy-2-methylquinoline conditions

Application Note & Protocol

Topic: Regioselective Nitration of 8-Methoxy-2-methylquinoline: Conditions and Mechanistic Insights

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the highly regioselective nitration of 8-methoxy-2-methylquinoline to yield 5-nitro-8-methoxy-2-methylquinoline, a valuable intermediate in medicinal chemistry. We delve into the mechanistic principles governing the reaction's specificity, detailing the powerful directing effects of the methoxy substituent on the quinoline core under electrophilic aromatic substitution conditions. A detailed, step-by-step experimental protocol is provided, adapted from established methodologies for quinoline nitration, ensuring reliability and reproducibility. This guide is intended to equip researchers with both the theoretical understanding and practical instructions necessary to successfully perform this synthesis.

Mechanistic Rationale: Achieving High Regioselectivity

The successful regioselective nitration of 8-methoxy-2-methylquinoline hinges on a fundamental understanding of electrophilic aromatic substitution (SEAr) on a substituted, heterocyclic system. The outcome is dictated by the interplay between the inherent reactivity of the quinoline nucleus and the electronic effects of its substituents.

Activation of the Nitrating Agent and Deactivation of the Pyridine Ring

The reaction is typically conducted using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

Simultaneously, the basic nitrogen atom of the quinoline ring is protonated by the strong acid medium.[1][2] This protonation forms a quinolinium cation, which has a profound effect on the ring's reactivity. The positively charged nitrogen atom strongly withdraws electron density from the pyridine ring (the nitrogen-containing ring), rendering it highly deactivated and resistant to electrophilic attack.[3] Consequently, electrophilic substitution is directed exclusively to the benzenoid ring.[4][5]

Directing Effects of the Methoxy Substituent

With the reaction site confined to the benzenoid ring, the regioselectivity is controlled by the existing substituents. In 8-methoxy-2-methylquinoline, the 8-methoxy group is the dominant directing group.

-

Activating Nature: The methoxy (-OCH₃) group is a powerful activating group. The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density and making the ring more susceptible to electrophilic attack.[6]

-

Ortho- and Para-Direction: As an electron-donating group, the methoxy group directs incoming electrophiles to the positions ortho and para to itself.[7][8] In this molecule, the positions ortho to the C8-methoxy group are C7, and the para position is C5.

The combination of these effects strongly favors the nitration at the C5 position. While the C7 position is also activated, it is subject to significant steric hindrance from the adjacent C8-methoxy group. Therefore, the electrophilic attack by the nitronium ion occurs almost exclusively at the less sterically hindered and electronically enriched C5 position, leading to the formation of 5-nitro-8-methoxy-2-methylquinoline with high regioselectivity. The synthesis of this specific compound with a reported yield of 77% confirms this outcome.[9]

Experimental Protocol: Synthesis of 5-Nitro-8-methoxy-2-methylquinoline

This protocol is adapted from established procedures for the nitration of substituted quinolines and is designed to be a self-validating system for achieving the target product.[10]

Materials and Equipment

-

Reagents:

-

8-Methoxy-2-methylquinoline (C₁₁H₁₁NO)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Crushed Ice

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel or Pasteur pipette

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Apparatus for column chromatography (optional, for purification)

-

Step-by-Step Procedure

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxy-2-methylquinoline (e.g., 1.0 g, 5.77 mmol) in concentrated sulfuric acid (e.g., 8 mL). Stir until a clear, homogeneous solution is formed.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to between -5 °C and 0 °C. It is critical to maintain this low temperature throughout the addition of nitric acid to prevent over-nitration and control the exothermic reaction.[10]

-

Nitrating Agent Addition: While vigorously stirring the cooled solution, add concentrated nitric acid (e.g., 0.3 mL, approx. 1.1 eq) dropwise using a Pasteur pipette or dropping funnel. The addition should be very slow, ensuring the internal reaction temperature does not exceed 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing a large amount of crushed ice (e.g., 50-100 g) with stirring.[10] This will quench the reaction and precipitate the crude product.

-

Neutralization & Extraction: Once the ice has melted, the acidic solution is carefully neutralized by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (e.g., 3 x 30 mL).[10][11]

-

Drying and Concentration: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10] Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 5-nitro-8-methoxy-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel. The pure product should be a solid with a melting point around 115 °C.[9]

Data Summary and Visualization

Summary of Reaction Conditions

| Parameter | Condition / Value | Rationale / Reference |

| Substrate | 8-Methoxy-2-methylquinoline | Starting material for the target synthesis. |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the active electrophile, NO₂⁺.[2] |

| Temperature | -5 °C to 0 °C | Critical for controlling the reaction rate and preventing side products.[10] |

| Primary Product | 5-Nitro-8-methoxy-2-methylquinoline | Regioselectivity is directed by the C8-methoxy group.[9][12] |

| Reported Yield | 77% | Demonstrates the efficiency of the transformation.[9] |

| Reported M.P. | 115 °C | Physical property for product identification.[9] |

Diagrams

Caption: Experimental workflow for the synthesis of 5-nitro-8-methoxy-2-methylquinoline.

Caption: Simplified mechanism showing regioselective electrophilic attack at the C5 position.

References

- Application Notes and Protocols: Selective Nitr

- Nucleophilic Nitration of Selected Aza-Arom

- Prepar

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Directing Effects. ChemTalk.

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society.

- Electrophilic substitution: via addition-elimination (SEAr) in the benzenoid ring. University of Liverpool.

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- Visible-Light-Photocatalyzed C5-H Nitr

- Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University.

- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Deriv

- Directing Effects in Electrophilic Arom

- Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines.

- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Pergamon Press.

- An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Benchchem.

- Separation of 5-nitroquinoline and 8-nitroquinoline.

- SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar.

- Regioselective Functionalization of Quinolines through C-H Activ

- 8-Methoxy-2-Methylquinoline. PubChem.

- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. uop.edu.pk [uop.edu.pk]